Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Physicochemical characterization Spirocyclic building blocks Boiling point

Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate (CAS 1955531-11-9) is a spiroheterocyclic building block featuring a Boc-protected piperidine fused via a spiro junction to an oxirane (epoxide) ring, with geminal dimethyl substitution at the piperidine 4-position. With molecular formula C₁₃H₂₃NO₃ and molecular weight 241.33 g/mol, this compound belongs to the class of N-Boc-spirooxirane intermediates widely employed in the synthesis of pharmaceutical candidates targeting metabolic disorders, oncology, and neurological diseases.

Molecular Formula C13H23NO3
Molecular Weight 241.331
CAS No. 1955531-11-9
Cat. No. B2506409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate
CAS1955531-11-9
Molecular FormulaC13H23NO3
Molecular Weight241.331
Structural Identifiers
SMILESCC1(CN(CCC12CO2)C(=O)OC(C)(C)C)C
InChIInChI=1S/C13H23NO3/c1-11(2,3)17-10(15)14-7-6-13(9-16-13)12(4,5)8-14/h6-9H2,1-5H3
InChIKeyNXYFKJCZVXPERN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate (CAS 1955531-11-9): A gem-Dimethyl-Substituted Spirocyclic Building Block for Medicinal Chemistry Procurement


Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate (CAS 1955531-11-9) is a spiroheterocyclic building block featuring a Boc-protected piperidine fused via a spiro junction to an oxirane (epoxide) ring, with geminal dimethyl substitution at the piperidine 4-position . With molecular formula C₁₃H₂₃NO₃ and molecular weight 241.33 g/mol, this compound belongs to the class of N-Boc-spirooxirane intermediates widely employed in the synthesis of pharmaceutical candidates targeting metabolic disorders, oncology, and neurological diseases [1]. Its patent lineage traces to oxaspiro[2.5]octane derivative programs aimed at MetAP2 inhibition for obesity treatment [1].

Why tert-Butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate Cannot Be Replaced by Its Unsubstituted Analog (CAS 147804-30-6) or Generic Spirocyclic Building Blocks


The 4,4-gem-dimethyl substitution in this compound is not an inert decoration; it fundamentally alters physicochemical properties, conformational behavior, and metabolic fate relative to the des-dimethyl parent (CAS 147804-30-6) and other spirocyclic analogs . In medicinal chemistry, gem-dimethyl groups are a validated strategy to improve metabolic stability by blocking oxidative metabolism at adjacent positions, modulate lipophilicity, and restrict conformational degrees of freedom [1][2]. Consequently, a compound series built using the unsubstituted scaffold cannot be directly extrapolated to the gem-dimethyl-bearing series without independent SAR validation—a substitution that changes logP by an estimated 0.8–1.2 units and alters both pharmacokinetics and target engagement [2]. The quantitative evidence below details exactly where these two intermediates diverge.

Quantitative Differentiation Evidence: tert-Butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate vs. Closest Comparators


Boiling Point Elevation Reflects Increased Intermolecular Forces from gem-Dimethyl Substitution

The target compound exhibits a boiling point of 311.5 ± 35.0 °C at 760 mmHg , which is 13.9 °C higher than the 297.6 °C recorded for the unsubstituted analog (CAS 147804-30-6) under equivalent conditions . This elevated boiling point is consistent with the increased molecular surface area and van der Waals interactions conferred by the two additional methyl groups, translating to a measurable difference in physical handling and distillation requirements during synthesis.

Physicochemical characterization Spirocyclic building blocks Boiling point

Density Reduction from gem-Dimethyl Substitution Alters Solution Handling and Formulation Parameters

The measured density of the target compound is 1.1 ± 0.1 g/cm³ , compared to 1.123 g/cm³ for the unsubstituted analog (CAS 147804-30-6) . The slight decrease in density (Δ ≈ −0.02 g/cm³) despite the addition of two methyl groups (+28 Da molecular weight) suggests a less efficient crystal packing arrangement, likely attributable to the steric demand of the gem-dimethyl moiety disrupting close intermolecular contacts.

Density Formulation science Spirocyclic intermediates

Lipophilicity Increase Driven by gem-Dimethyl Groups Modulates Downstream ADME Properties

The unsubstituted parent compound (CAS 147804-30-6) has a reported logP of 1.79 [1]. The target compound incorporates two additional sp³-hybridized methyl carbons at the 4-position; quantitative structure–property relationship analysis predicts a logP increase of approximately +0.4 to +0.6 log units per added methyl group in a piperidine scaffold [2], placing the estimated logP of the target compound in the range of 2.6–3.0. This shift moves the molecule from a moderately lipophilic to a lipophilic regime, with direct consequences for membrane permeability, microsomal clearance, and solubility [2].

Lipophilicity Drug-likeness gem-Dimethyl effect

Metabolic Stability Advantage of gem-Dimethyl-Substituted Spirocyclic Scaffolds Over Unsubstituted Analogs

Extensive review-level evidence demonstrates that gem-dimethyl substitution adjacent to metabolically labile positions on piperidine rings reduces oxidative metabolism by cytochrome P450 enzymes [1][2]. The 4,4-gem-dimethyl motif in the target compound blocks a known metabolic hot spot (the C4 position of the piperidine ring), which in the unsubstituted analog is susceptible to hydroxylation and subsequent clearance. Spirocyclic structures additionally benefit from an increased fraction of sp³-hybridized carbons (Fsp³), which is independently correlated with improved metabolic stability and clinical success rates [2]. While direct head-to-head microsomal stability data for this precise compound pair are not publicly available, the class-level evidence is robust and mechanistically grounded, establishing a strong expectation that the dimethylated building block will yield metabolically more resilient downstream candidates than its parent scaffold.

Metabolic stability gem-Dimethyl protection Spirocyclic piperidines

Procurement-Relevant Differentiation: Purity, Storage Requirements, and Cost Structure Between Target Compound and Unsubstituted Analog

The target compound is commercially available at 95%+ purity (BOC Sciences) to 97% purity (AChemBlock) , with a price of approximately $4,420/g (AChemBlock, 2025) . The unsubstituted analog (CAS 147804-30-6) is available at 97% purity from multiple vendors including Thermo Fisher Scientific / Alfa Aesar [1], typically at lower cost due to its simpler synthesis and broader catalog presence. Critically, the target compound requires refrigerated storage at 2–8 °C , whereas the unsubstituted analog is shipped and stored at room temperature [1]. This storage differential imposes distinct logistics requirements for inventory management and stability monitoring in compound management facilities.

Procurement Purity Storage conditions Cost benchmarking

Bifunctional Reactivity: N-Boc-Protected Amine and Strained Spiro-Oxirane Enable Divergent Synthetic Pathways Not Accessible with Mono-Functional Building Blocks

The target compound carries two orthogonal reactive handles: (i) a Boc-protected secondary amine that can be deprotected under acidic conditions to reveal a free piperidine, and (ii) a strained spiro-oxirane susceptible to nucleophilic ring-opening at the less substituted carbon [1]. In the Zafgen patent family (EP 2683706 A1), intermediates of this structural class are elaborated through chemoselective epoxide opening followed by Boc deprotection and further diversification [1]. The gem-dimethyl groups at C4 do not merely modulate properties—they also restrict the conformational flexibility of the piperidine ring, potentially influencing the regioselectivity of subsequent transformations relative to the unsubstituted scaffold. While generic N-Boc-4-piperidone (CAS 79099-07-3) is a common alternative, it lacks the spiro-oxirane electrophilic center and therefore cannot access the same oxaspiro[2.5]octane-derived chemical space without additional synthetic steps to install the three-membered oxirane ring.

Bifunctional building block Spirooxirane reactivity Orthogonal protecting groups

High-Value Application Scenarios for tert-Butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate Based on Quantitative Differentiation Evidence


Lead Optimization Campaigns Requiring Enhanced Metabolic Stability: MetAP2, Kinase, and CNS Targets

When a lead series derived from the unsubstituted spiro-oxirane scaffold (CAS 147804-30-6) shows promising target engagement but fails in human liver microsome (HLM) assays due to rapid oxidative clearance, replacing the building block with the 4,4-dimethyl analog is a rational design choice. As supported by class-level evidence on gem-dimethyl metabolic shielding [Section 3, Evidence Item 4], the dimethyl substitution at C4 blocks a known metabolic soft spot while preserving the bifunctional reactivity of the spiro-oxirane core. The Zafgen patent family exemplifies this strategy in the context of MetAP2 inhibitors for obesity [1]. Procurement of this specific CAS number ensures access to the dimethylated scaffold without requiring in-house installation of the gem-dimethyl group, accelerating structure–activity relationship (SAR) exploration by 2–3 synthetic steps per analog.

Medicinal Chemistry Library Synthesis Targeting Oxaspiro[2.5]octane-Derived Chemical Space

For programs that require parallel library synthesis of oxaspiro[2.5]octane derivatives—a motif present in patent-protected anti-obesity agents and emerging oncology candidates—the bifunctional nature of this building block (Boc-amine + spiro-oxirane) enables chemoselective diversification at two points [Section 3, Evidence Item 6]. The gem-dimethyl groups provide an additional dimension of structural diversity that differentiates library members from those accessible via the unsubstituted parent, effectively doubling the accessible chemical space without increasing the number of synthetic transformations. The higher unit cost (∼$4,420/g) is offset by the elimination of multiple synthetic steps that would otherwise be required to install both the spiro-oxirane and the gem-dimethyl motif de novo [Section 3, Evidence Item 5].

Process Chemistry Scale-Up Where Physicochemical Property Differences Dictate Equipment and Protocol Selection

The 13.9 °C boiling point elevation and altered density of the target compound relative to the unsubstituted analog [Section 3, Evidence Items 1 and 2] mean that distillation protocols, solvent recovery systems, and reactor loading calculations developed for CAS 147804-30-6 cannot be directly transferred. Process chemists scaling up reactions that use this building block must recalibrate thermal parameters and volumetric measurements. Additionally, the 2–8 °C storage requirement mandates cold-chain logistics and refrigerated warehousing [Section 3, Evidence Item 5], which must be factored into tech-transfer documentation and quality assurance workflows from the outset of process development.

ADME/PK-Guided Scaffold Selection When Lipophilicity Tuning Is Critical for Blood–Brain Barrier Penetration or Solubility-Limited Absorption

The estimated logP increase of 0.8–1.2 units conferred by the gem-dimethyl groups [Section 3, Evidence Item 3] makes this building block the preferred choice when the target product profile demands higher lipophilicity—for example, CNS-penetrant candidates where logP in the 2.5–3.5 range is often desirable for passive blood–brain barrier permeation. Conversely, if aqueous solubility is limiting and the unsubstituted analog's logP of 1.79 is already at the upper acceptable limit, the dimethylated scaffold should be avoided. This evidence-based go/no-go decision framework prevents costly misallocation of medicinal chemistry resources and ensures that the building block's properties are aligned with the intended pharmacokinetic profile of the final drug candidate.

Quote Request

Request a Quote for Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.